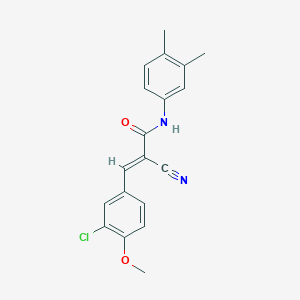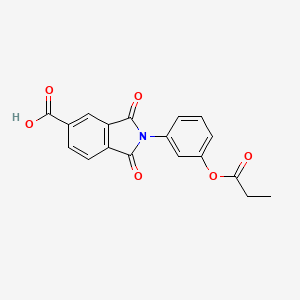
1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C18H13NO6. It is a type of isoindoline-1,3-dione derivative .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, such as “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones .
Molecular Structure Analysis
The molecular structure of “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” consists of an isoindoline ring, which is a type of heterocyclic compound, attached to a carboxylic acid group.
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known to undergo various chemical reactions. For instance, they can form new C–C bonds and C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid” is 339.303.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally related to 1,3-Dioxo-2-(3-(propionyloxy)phenyl)isoindoline-5-carboxylic acid has focused on their synthesis and characterization. For instance, novel organotin carboxylates have been synthesized and studied for their complex structures and potential applications. These compounds demonstrate intricate 3D structures formed through intermolecular interactions, highlighting the synthetic versatility and structural diversity achievable within this chemical space (Xiao et al., 2019).
Antitumor Activities
Some derivatives have been evaluated for their antitumor activities. The research indicates that these compounds can exhibit significant antitumor properties, making them potential candidates for further pharmacological studies (Xiao et al., 2017).
Luminescence Sensing and Magnetism
Other studies have explored the use of related compounds in luminescence sensing and magnetism, demonstrating their potential in detecting ions and understanding magnetic properties at the molecular level. These findings open up new avenues for the application of these compounds in material science and sensor technology (Jin-Zhong Gu et al., 2017).
Photocatalytic Performance
Research has also been conducted on the photocatalytic properties of coordination compounds derived from similar structures. These compounds have shown efficacy in decomposing organic dyes under UV light, suggesting their utility in environmental remediation and sustainable chemistry applications (Chongchen Wang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dioxo-2-(3-propanoyloxyphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-2-15(20)25-12-5-3-4-11(9-12)19-16(21)13-7-6-10(18(23)24)8-14(13)17(19)22/h3-9H,2H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAYVALPURDON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

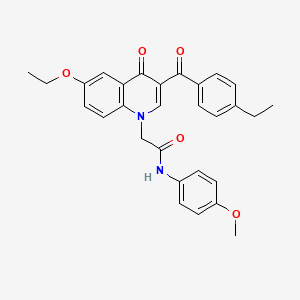
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)
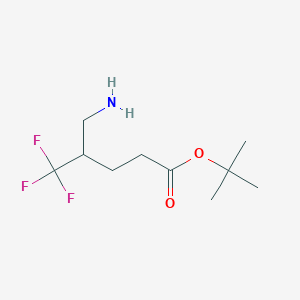

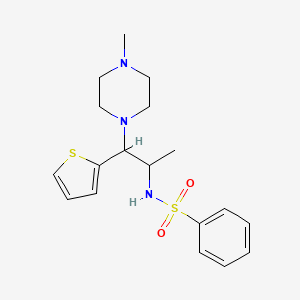
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)

![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)
![N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2361461.png)
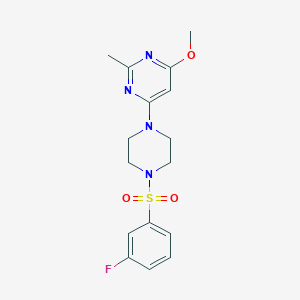

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)
![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)
